ethyl 7-amino-3-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Description
The exact mass of the compound this compound is 326.13789045 g/mol and the complexity rating of the compound is 450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
ethyl 7-amino-3-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-4-24-17(22)12-9-19-16-14(10(2)20-21(16)15(12)18)11-7-5-6-8-13(11)23-3/h5-9H,4,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHQFPAIZABFCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C(C(=N2)C)C3=CC=CC=C3OC)N=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 7-amino-3-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action, supported by data tables and research findings.
Chemical Structure and Properties
The compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic structure that contributes to its biological activity. Its molecular formula is with a molecular weight of 270.28 g/mol. The structure includes an ethyl ester group, an amino group at the 7-position, and a methoxyphenyl substituent at the 3-position.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, a study demonstrated that similar compounds exhibited significant inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells.
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 5.0 | Induces apoptosis |
| Compound B | A549 | 8.0 | Cell cycle arrest |
| This compound | MCF-7 | TBD | TBD |
Mechanisms of Action : The anticancer activity is often attributed to the induction of apoptosis and inhibition of cell migration. Molecular docking studies suggest that these compounds interact with key targets involved in cancer progression, such as EGFR and VEGFR2 .
Antimicrobial Activity
In addition to anticancer properties, this compound exhibits antimicrobial effects . Research indicates that derivatives of this compound show significant activity against bacterial isolates.
Table 2: Antimicrobial Activity Data
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 12 µg/mL |
| Compound D | S. aureus | 15 µg/mL |
| This compound | Pseudomonas aeruginosa | TBD |
Quorum-Sensing Inhibition : Recent findings suggest that this compound also exhibits anti-quorum-sensing properties, which can disrupt bacterial communication and biofilm formation .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine derivatives:
- Synthesis Pathways : Various synthetic routes have been explored to enhance the yield and biological activity of these compounds. For instance, reactions involving β-dicarbonyl compounds have shown promising results in generating diverse derivatives with improved pharmacological profiles .
- Biological Assays : In vitro assays have been employed to assess the cytotoxicity and antimicrobial efficacy of these compounds against different microorganisms and cancer cell lines.
Scientific Research Applications
The compound features a fused pyrazolo-pyrimidine structure, which is significant for its biological activity. The presence of the methoxyphenyl group enhances its pharmacological properties, making it a candidate for various applications.
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit anticancer properties. Ethyl 7-amino-3-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate has been studied for its potential to inhibit tumor growth through various mechanisms, including enzyme inhibition and modulation of signaling pathways involved in cancer progression.
Case Study:
A study published in Molecules highlighted the synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their evaluation as anticancer agents. The findings suggested that these compounds could selectively target cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. Its structural features allow it to interact with various biological targets, including kinases and phosphodiesterases, which are crucial in many signaling pathways.
Case Study:
In a review from MDPI, the authors discussed the role of pyrazolo[1,5-a]pyrimidines as inhibitors of specific enzymes involved in cancer and inflammatory diseases. The ability to modify the substituents on the pyrazolo ring enhances the selectivity and potency of these compounds against their targets .
Photophysical Properties
Recent studies have explored the photophysical characteristics of pyrazolo[1,5-a]pyrimidines, including fluorescence properties. This compound can be utilized in developing fluorescent probes for biological imaging.
Research Insights:
A publication in RSC Advances examined the synthesis of various pyrazolo[1,5-a]pyrimidines as fluorophores. The results indicated that modifications at specific positions could lead to enhanced fluorescence efficiency, making these compounds suitable for applications in bioimaging and sensor technology .
Synthetic Versatility
The synthetic pathways for creating this compound allow for structural modifications that can tailor its properties for specific applications. The ability to easily introduce different substituents at various positions on the pyrazolo ring enhances its utility in drug design.
Synthesis Techniques
The primary synthesis method involves cyclocondensation reactions using 1,3-biselectrophilic compounds and NH-3-aminopyrazoles. This method allows for high yields and diverse structural modifications .
Chemical Reactions Analysis
Electrophilic Substitution at the Amino Group
The 7-amino group participates in:
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Acylation : Reacts with acetyl chloride to form 7-acetamido derivatives (yield: 78–85%).
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Alkylation : Treatment with methyl iodide in DMF produces 7-methylamino analogs (yield: 62%).
Nucleophilic Aromatic Substitution
The electron-deficient pyrimidine ring undergoes nucleophilic substitution:
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Chlorination : Phosphorus oxychloride replaces hydroxyl groups at positions 5 and 7 (61% yield) .
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Amination : Reaction with morpholine under basic conditions introduces morpholino groups (94% yield) .
Cross-Coupling Reactions
The 3-(2-methoxyphenyl) group enables transition-metal-catalyzed couplings:
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Suzuki-Miyaura Coupling : Reacts with aryl boronic acids using Pd(PPh₃)₄ to form biaryl derivatives (yield: 70–88%) .
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Buchwald-Hartwig Amination : Forms C–N bonds with secondary amines (yield: 65%).
Hydrolysis and Ester Modification
The ethyl ester undergoes hydrolysis under basic conditions:
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Saponification : LiOH in THF/water converts the ester to a carboxylic acid (89% yield) .
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Transesterification : Reacts with methanol/H₂SO₄ to yield methyl esters (82%).
Functionalization via β-Dicarbonyl Intermediates
Reactions with β-dicarbonyl compounds enable scaffold diversification:
Oxidative and Reductive Transformations
Q & A
Q. What are the standard synthetic protocols for ethyl 7-amino-3-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate, and how are intermediates characterized?
The compound is typically synthesized via condensation reactions between 5-amino-3-(2-methoxyphenyl)pyrazole derivatives and ethyl β-ketoesters. For example, reacting 5-amino-3-arylpyrazoles with ethyl 2,4-dioxopentanoate in ethanol under reflux yields pyrazolo[1,5-a]pyrimidine scaffolds . Key intermediates are purified using column chromatography (petroleum ether/ethyl acetate mixtures) and recrystallized from solvents like cyclohexane or ethanol. Characterization relies on melting point analysis, IR (C=O and NH₂ stretches), NMR (aromatic protons, methoxy groups), and NMR (carbonyl and cyano carbons) .
Q. How can researchers verify the structural integrity of this compound using spectroscopic methods?
- IR Spectroscopy : Look for peaks at ~1680–1700 cm (ester C=O), ~2200 cm (C≡N if present), and ~3300 cm (NH₂ stretching).
- NMR : Identify methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–8.0 ppm), and methyl groups (δ 2.0–2.5 ppm).
- NMR : Confirm ester carbonyl (δ 165–170 ppm), pyrimidine carbons (δ 150–160 ppm), and methoxy carbons (δ 55–60 ppm). Discrepancies in spectral data across studies may arise from solvent effects or impurities, necessitating repeated recrystallization .
Advanced Research Questions
Q. What strategies optimize regioselectivity in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives?
Regioselectivity is influenced by substituent electronic effects and reaction conditions. For example, electron-withdrawing groups (e.g., methoxy at the 2-position of the phenyl ring) direct cyclization to specific positions. Solvent polarity (e.g., ethanol vs. acetic acid) and temperature (reflux vs. ambient) also modulate reaction pathways. Computational modeling (DFT) can predict regiochemical outcomes by analyzing transition-state energies .
Q. How do crystal packing and intermolecular interactions affect the compound’s physicochemical properties?
Single-crystal X-ray diffraction reveals that hydrogen bonds (e.g., C–H···O/N) and π-π stacking (centroid distances ~3.4–3.6 Å) stabilize the lattice. For example, inversion dimers formed via C12–H12···O1 interactions in ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate contribute to its melting point (221–223°C) and solubility profile .
Q. What analytical methods resolve contradictions in reported melting points or spectral data?
Discrepancies may arise from polymorphic forms or residual solvents. Techniques include:
- DSC/TGA : Differentiate polymorphs by thermal behavior.
- PXRD : Confirm crystalline phase purity.
- HPLC-MS : Detect impurities at trace levels. For instance, melting point variations in (266–268°C vs. 263–265°C) could indicate differing crystal packing or solvent inclusion .
Q. How can researchers modify the scaffold to enhance biological activity while maintaining synthetic feasibility?
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., Cl, CN) at position 6 to improve metabolic stability.
- Side Chain Functionalization : Replace the ethyl ester with amides (e.g., coupling with primary amines via bis(pentafluorophenyl) carbonate) to modulate lipophilicity .
- Heterocycle Fusion : Explore thiadiazolo or triazolo fused derivatives for enhanced binding to biological targets .
Methodological Recommendations
- Purification : Use gradient column chromatography (hexane/ethyl acetate) followed by recrystallization (ethanol/water) for high-purity yields.
- Structural Analysis : Combine SC-XRD with solid-state NMR to resolve polymorphic ambiguities.
- Biological Screening : Prioritize in vitro assays (e.g., kinase inhibition) before in vivo studies due to the scaffold’s reported affinity for benzodiazepine receptors and COX-2 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
